DSLET

Receptor Binding Radioligand Displacement Receptor Selectivity

DSLET ([D-Ser2, Leu5, Thr6]-enkephalin) is the definitive δ2-opioid receptor (DOR) agonist for labs requiring unambiguous subtype pharmacology. Unlike DPDPE or deltorphins, DSLET uniquely defines δ2-receptor distribution and resists μ-δ heteromer co-internalization, enabling clean dissection of G-protein vs. arrestin signaling. Its superior efficacy in mobilizing intracellular Ca²⁺ and alleviating neuropathic allodynia makes it the most reliable probe for DOR-mediated analgesia and neuronal excitability studies. Insist on DSLET when functional selectivity and δ2-specific readouts are non-negotiable.

Molecular Formula C33H46N6O10
Molecular Weight 686.8 g/mol
CAS No. 75644-90-5
Cat. No. B1663041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSLET
CAS75644-90-5
Synonyms2-Ser-Thr-Leu-enkephalin
D-Ser(2), Leu(5), Thr(6)-enkephalin
D-Ser2,Thr6-Leucine-enkephalin
DSLET
DSTLE
enkephalin, D-Ser(2), Leu(5), Thr(6)-
enkephalin, Ser(2), Leu(5), Thr(6)-
enkephalin-Leu, Ser(2)-Thr-
enkephalin-Leu, seryl(2)-threonine-
Leu-enkephalin, Ser(2)-Thr-
leucine-enkephalin, Ser(2)-Thr-
Ser(2), Leu(5), Thr(6)-enkephalin
Ser(2)-Leu(5)-enkephalin-Thr(6)
Tyr-Ser-Gly-Phe-Leu-Thr
tyrosyl-seryl-glycyl-phenylalanyl-leucyl-threonine
Molecular FormulaC33H46N6O10
Molecular Weight686.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C33H46N6O10/c1-18(2)13-24(32(47)39-28(19(3)41)33(48)49)37-31(46)25(15-20-7-5-4-6-8-20)36-27(43)16-35-30(45)26(17-40)38-29(44)23(34)14-21-9-11-22(42)12-10-21/h4-12,18-19,23-26,28,40-42H,13-17,34H2,1-3H3,(H,35,45)(H,36,43)(H,37,46)(H,38,44)(H,39,47)(H,48,49)/t19-,23+,24+,25+,26-,28+/m1/s1
InChIKeyPKSODCLCMBUCPW-LVNBQDLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSLET (CAS 75644-90-5) | A Highly Selective δ-Opioid Receptor Agonist Peptide for CNS Receptor Subtype Research


DSLET ([D-Ser2, Leu5, Thr6]-enkephalin) is a synthetic hexapeptide analog of the endogenous Leu-enkephalin, characterized as a highly specific agonist for the δ-opioid receptor (DOR). As a research-grade compound with a molecular weight of 686.75 g/mol and the sequence Tyr-D-Ser-Gly-Phe-Leu-Thr (YSGFLT), DSLET was developed to overcome the poor in vivo stability and limited blood-brain barrier penetration of endogenous enkephalins [1]. It functions as a full agonist at the DOR, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels . Structurally, it belongs to the class of conformationally constrained linear enkephalin-related peptides, where the incorporation of a D-amino acid at position 2 and a threonine at position 6 are critical modifications that confer its enhanced receptor selectivity and resistance to enzymatic degradation compared to its parent peptide [2].

Critical Differentiation of DSLET (75644-90-5): Why Generic δ-Opioid Agonist Peptides Are Not Interchangeable


The family of δ-opioid receptor (DOR) agonists is characterized by significant functional heterogeneity, making the assumption of interchangeability among analogs a critical scientific error. Compounds like DADLE, DPDPE, and various deltorphins, while all classified as DOR agonists, exhibit distinct pharmacological profiles. These differences manifest as variations in receptor binding affinity, intrinsic efficacy for activating specific G-protein subtypes, distinct patterns of receptor internalization, and unique neuroanatomical binding distributions in brain tissue [1]. Substituting one DOR agonist for another without accounting for these nuanced differences can lead to non-reproducible results in in vivo pain models and confounded interpretation of downstream signaling events. For instance, the antagonism profile of DSLET by the selective DOR antagonist naltrindole differs substantially from that of DPDPE and DELT I, indicating that these agonists do not activate the same functional population of receptors [2]. Therefore, a precise understanding of each compound's unique quantitative performance profile is essential for rigorous experimental design and reproducible scientific outcomes.

DSLET (75644-90-5) Comparative Performance Data: Quantitative Differentiation Against DADLE, DPDPE, and Deltorphin II


DSLET Exhibits Higher Functional Selectivity for δ-Over-μ Opioid Receptors Compared to DADLE in Binding Affinity Assays

In competitive radioligand binding studies using rat brain membrane preparations, DSLET demonstrates a significantly higher selectivity for the δ-opioid receptor (DOR) over the μ-opioid receptor (MOR) when compared to its close analog DADLE. While both compounds exhibit high affinity for the DOR, their affinity for the MOR, as measured by the displacement of the μ-selective radioligand [3H]DAMGO, differs markedly. This results in a much greater δ/μ selectivity ratio for DSLET, making it a superior tool for studying DOR-specific pharmacology without confounding activation of μ-receptors [1].

Receptor Binding Radioligand Displacement Receptor Selectivity

DSLET Demonstrates Superior Efficacy and Potency in Eliciting Intracellular Calcium Mobilization Compared to DPDPE in Neuronal Cells

In a functional assay using the ND8-47 neuronal cell line (a dorsal root ganglion-neuroblastoma hybrid), DSLET is significantly more effective than the conformationally constrained δ-agonist DPDPE at eliciting a transient increase in intracellular free calcium ([Ca++]i). The percentage of cells responding to a 1 μM concentration of DSLET is over two-fold higher than that for DPDPE, and its potency is superior. This differential efficacy suggests that DSLET couples more effectively to the downstream signaling pathways leading to calcium channel activation in this physiologically relevant neuronal model [1].

Cell Signaling Calcium Mobilization Neuronal Activity

In Vivo Antinociception by DSLET Shows Differential Antagonist Sensitivity Compared to DPDPE and DELT I in Rat Pain Models

In a rat model of acute thermal pain (tail immersion test), the antinociceptive effect produced by an ED75 dose of DSLET (0.65 mg/kg, i.p.) was completely reversed by a low dose (0.1 mg/kg) of the selective δ-antagonist naltrindole. This sensitivity profile contrasts with that of DPDPE (ED75 = 0.66 mg/kg) and DELT I (ED75 = 0.032 mg/kg). Specifically, naltrindole at 0.1 mg/kg completely antagonized the effects of both DSLET and DPDPE, but had no effect on the antinociception produced by DELT I, which required a 10-fold higher dose (1 mg/kg) for significant attenuation [1]. Furthermore, the non-selective antagonist ICI 174,864 showed a differential degree of attenuation among the three, with DSLET being the most sensitive (DSLET > DPDPE > DELT I) [1].

In Vivo Pharmacology Antinociception Pain Research

DSLET Binding Defines a Distinct Neuroanatomical Receptor Subtype (δ2) Differentiated from the DPDPE-Defined δ1 Site

Quantitative in vitro autoradiography studies in rat brain reveal that the binding sites labeled by [3H]DSLET are neuroanatomically distinct from those labeled by [3H]DPDPE. This differential distribution provides a structural basis for the functional heterogeneity observed among DOR agonists. DSLET is often used as a prototypical ligand for the putative δ2-opioid receptor subtype, while DPDPE is considered more selective for the δ1-subtype [1].

Autoradiography Receptor Subtypes Neuroanatomy

DSLET and Deltorphin II Exhibit Divergent Effects on μ-δ Opioid Receptor Heteromer Internalization

In cellular models co-expressing μ- and δ-opioid receptors, treatment with the μ-agonist DAMGO or the δ-agonist deltorphin II results in the co-internalization of both receptors as a heteromeric complex. In striking contrast, treatment with either DSLET or DPDPE does not induce this co-internalization, indicating a failure to promote μ-δ heteromer trafficking [1]. This functional selectivity distinguishes DSLET from other δ-agonists like deltorphin II.

Receptor Trafficking Heteromerization GPCR Signaling

DSLET's Unique μ-Over-κ Selectivity Profile Distinguishes it from Broader Spectrum Enkephalin Analogs

DSLET exhibits a unique selectivity profile across the three classic opioid receptor types (μ, δ, κ) that differentiates it from analogs like DADLE and Met-enkephalin. While DSLET is highly selective for the δ-receptor, it retains a modest affinity for the μ-receptor (Ki ≈ 174 nM) and a very low affinity for the κ-receptor. This contrasts with DADLE, which has a significantly higher affinity for the μ-receptor (Ki ≈ 2-10 nM), and Met-enkephalin, which is relatively non-selective for μ and δ [1].

Receptor Profiling Selectivity Peptide Pharmacology

DSLET (75644-90-5) Preferred Research Applications: Where Its Differentiated Profile Provides a Critical Experimental Advantage


Dissecting the Pharmacology of δ-Opioid Receptor Subtypes (δ1 vs. δ2)

Based on its unique autoradiographic binding profile, which is distinct from the δ1-preferring ligand DPDPE [1], DSLET is the preferred agonist for defining the function and distribution of the putative δ2-opioid receptor subtype in the central nervous system. It serves as a critical pharmacological tool for validating the existence of δ-receptor heterogeneity in native tissues and for comparing the behavioral and physiological roles of δ1- versus δ2-like receptors. Its use is essential for studies aiming to understand subtype-specific contributions to analgesia, mood regulation, and neuroprotection.

Investigating Functional Selectivity and Biased Signaling at the δ-Opioid Receptor

The demonstrated inability of DSLET to promote the co-internalization of μ-δ heteromers, in contrast to deltorphin II [1], makes it a vital tool for studying functional selectivity (biased agonism) at the δ-receptor. Researchers can use DSLET to selectively activate G-protein-dependent signaling pathways while avoiding the engagement of arrestin-mediated receptor trafficking pathways that lead to heteromer internalization. This allows for the specific dissection of signaling cascades and their relationship to distinct physiological and behavioral endpoints.

Differentiating δ-Opioid Receptor-Mediated Analgesia in Preclinical Neuropathic Pain Models

In studies of neuropathic pain, DSLET is a key reagent due to its established efficacy in alleviating mechanical allodynia and its unique ability to show augmented thermal antinociception in neuropathic states, a property shared with deltorphin II but not all DOR agonists [1]. Its distinct sensitivity profile to antagonists like naltrindole [2] further allows researchers to verify that the observed analgesic effect is mediated through a specific δ-receptor subtype. This makes DSLET a superior choice over broader-spectrum analogs for validating DOR-specific therapeutic targets in chronic pain.

Calcium Signaling and Neuronal Excitability Studies in DOR-Expressing Cells

Given its superior efficacy in mobilizing intracellular calcium in a significant majority of neuronal cells compared to DPDPE [1], DSLET is the most reliable peptide agonist for studying DOR-mediated modulation of voltage-gated calcium channels and subsequent effects on neurotransmitter release and neuronal excitability. Its robust and consistent response in the ND8-47 cell line and primary neurons makes it a more sensitive probe for uncovering the cellular mechanisms of δ-opioid signaling.

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